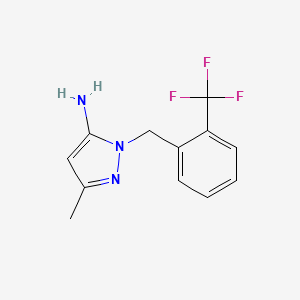
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazole ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine typically involves the following steps:
Preparation of 5-Methyl-2-(trifluoromethyl)benzyl bromide: This intermediate is synthesized by reacting 5-methyl-2-(trifluoromethyl)benzyl alcohol with hydrobromic acid in the presence of a dehydrating agent.
Formation of the pyrazole ring: The benzyl bromide intermediate is then reacted with hydrazine hydrate and an appropriate diketone to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine has several scientific research applications:
作用机制
The mechanism of action of 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds with various biological macromolecules, influencing their function and activity .
相似化合物的比较
Similar Compounds
Uniqueness
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is unique due to the presence of both a trifluoromethyl group and a pyrazole ring in its structure. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds .
生物活性
5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H12F3N3
- Molar Mass : Approximately 255.24 g/mol
- CAS Number : 1285618-32-7
The structure of this compound features a pyrazole ring substituted with a trifluoromethylbenzyl group. This substitution enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating cellular penetration and interaction with intracellular targets. The pyrazole moiety can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or activation of enzymatic activity.
Antimicrobial and Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial and anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains and inflammatory conditions .
Antiviral Activity
The compound's potential antiviral activity has been explored in relation to HIV. Similar pyrazole derivatives have demonstrated activity against wild-type HIV strains, indicating that structural modifications can enhance antiviral efficacy .
Case Studies
- In Vitro Studies : A study evaluated the anti-HIV activity of pyrazole derivatives, revealing that modifications at the C5′ position of the pyrazole ring significantly influenced antiviral potency. Compounds with specific substitutions exhibited EC50 values as low as 3.8 nmol/L against wild-type HIV .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could inhibit reverse transcriptase, a critical enzyme in the HIV replication cycle. This inhibition was linked to structural features that favor binding interactions within the enzyme's active site .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine | Different substitution on benzyl group | Antimicrobial, Anti-inflammatory |
| 5-Methyl-2-(4-chlorobenzyl)-2H-pyrazol-3-ylamine | Chlorine substitution | Moderate antiviral activity |
| 5-Methyl-2-(phenyl)-2H-pyrazol-3-ylamine | No trifluoromethyl group | Lower lipophilicity |
属性
IUPAC Name |
5-methyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-6-11(16)18(17-8)7-9-4-2-3-5-10(9)12(13,14)15/h2-6H,7,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUHYLKTNQHOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













